An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, including its physicochemical characteristics, synthesis, and spectroscopic data. Furthermore, it delves into the experimental protocols for its preparation and discusses the mechanism of action of its derivatives, particularly in the context of cancer therapy, with a focus on the inhibition of tyrosine kinase signaling pathways.
Core Properties
This section summarizes the key physical and chemical properties of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
| Property | Value | Reference |
| Chemical Name | Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| CAS Number | 19282-45-2 | |
| Molecular Formula | C₁₁H₁₄O₂S | |
| Molecular Weight | 210.29 g/mol | |
| Appearance | Solid | |
| Melting Point | 38 °C | |
| Boiling Point | 346.7 °C at 760 mmHg | |
| Density | 1.167 g/cm³ | |
| Solubility | Information not available |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.
| Spectroscopy | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
| Mass Spectrometry (MS) | Data not available in search results. |
Synthesis
The most common and efficient method for the synthesis of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is the Gewald reaction.[1] This one-pot, multi-component reaction offers a straightforward route to the tetrahydrobenzothiophene scaffold.
Gewald Reaction: Experimental Protocol
Reactants:
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Cyclohexanone
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Ethyl 2-cyanoacetate
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Elemental Sulfur
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Morpholine (or another suitable base, e.g., diethylamine)
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Ethanol (as solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of cyclohexanone and ethyl 2-cyanoacetate in ethanol.
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To this solution, add a catalytic amount of morpholine.
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Add elemental sulfur to the reaction mixture.
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Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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The product, Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, will precipitate out of the solution.
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Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow Diagram:
Biological Activity and Signaling Pathways
Derivatives of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate have garnered significant interest due to their potent biological activities, particularly as anticancer agents.[2] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Tyrosine Kinase Signaling
One of the primary mechanisms of action for many anticancer drugs is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Tetrahydrobenzothiophene derivatives have been shown to be effective tyrosine kinase inhibitors.[2] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascades that promote cancer cell growth and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Derivatives of Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate have been demonstrated to induce apoptosis in cancer cells.[2] This is often achieved through the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase) is a common feature of this class of compounds.[2]
Signaling Pathway Diagram:
Applications and Future Directions
The versatile nature of the tetrahydrobenzothiophene scaffold makes Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate a valuable starting material for the development of new therapeutic agents. Its applications extend beyond oncology to include the development of novel anti-inflammatory and antimicrobial drugs.[1] Furthermore, this compound has found utility in materials science for the creation of organic semiconductors and conductive polymers.[1]
Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds. The exploration of this scaffold in other therapeutic areas also represents a promising avenue for future drug discovery efforts.
Conclusion
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of significant interest to researchers in both academia and industry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a valuable tool for drug discovery and development. This technical guide has provided a detailed overview of its fundamental properties, synthesis, and the mechanisms of action of its derivatives, offering a solid foundation for further research and innovation in this exciting area of medicinal chemistry.
